2,6-Dimethylquinoline-4-carbothioamide
Description
Structure
3D Structure
Properties
CAS No. |
62077-98-9 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2,6-dimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C12H12N2S/c1-7-3-4-11-9(5-7)10(12(13)15)6-8(2)14-11/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
WXCRWMTUAIGVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dimethylquinoline 4 Carbothioamide and Its Analogs
Established Synthetic Pathways to Quinoline-4-carbothioamides
The construction of the quinoline (B57606) ring is a cornerstone of this synthesis. Various classical and modern methods have been developed to achieve this, each with its own set of advantages and limitations.
Conventional Chemical Synthesis Routes
Several named reactions are fundamental to the synthesis of quinolines and provide pathways to precursors for quinoline-4-carbothioamides. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds.
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.govnih.govresearchgate.net This reaction is often catalyzed by strong acids and can be adapted to produce a variety of substituted quinolines. wikipedia.orgnih.gov A proposed mechanism involves the conjugate addition of the aniline (B41778) to the α,β-unsaturated carbonyl, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.org
The Friedländer synthesis offers a direct route to quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group. wikipedia.orgjk-sci.comorganicreactions.orgorganic-chemistry.org This acid- or base-catalyzed condensation is highly efficient for the preparation of polysubstituted quinolines. organic-chemistry.org
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. nih.govcambridge.orgwikipedia.orgresearchgate.netquimicaorganica.org The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline product. wikipedia.org
The Pfitzinger reaction is another important method that utilizes isatin (B1672199) or isatoic anhydride (B1165640) and a carbonyl compound to produce quinoline-4-carboxylic acids, which are key intermediates for the synthesis of 4-substituted quinolines. nih.govorganicreactions.orgnih.govresearchgate.netresearchgate.net
| Conventional Synthesis Route | Reactants | Key Features | Typical Products |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid-catalyzed, versatile for substituted quinolines. wikipedia.orgnih.gov | Substituted quinolines. |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Active methylene compound | Acid or base-catalyzed, direct route. wikipedia.orgorganic-chemistry.org | Polysubstituted quinolines. |
| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed, proceeds via an enamine intermediate. cambridge.orgwikipedia.org | Substituted quinolines. |
| Pfitzinger Reaction | Isatin/Isatoic anhydride, Carbonyl compound | Produces quinoline-4-carboxylic acids. organicreactions.orgnih.gov | Quinoline-4-carboxylic acids. |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comacs.orgnih.gov This technology has been successfully applied to various quinoline syntheses, including the Friedländer and Combes reactions. acs.orgnih.gov The use of microwave irradiation can enhance the efficiency of these classical methods, making them more environmentally friendly and suitable for high-throughput synthesis. benthamdirect.com For instance, microwave-assisted procedures have been developed for the synthesis of various quinoline derivatives, demonstrating the broad applicability of this technique. acs.orgnih.gov
| Microwave-Assisted Reaction | Advantages | References |
| Friedländer Synthesis | Reduced reaction times, improved yields. | acs.org |
| Combes Synthesis | Faster reaction rates, cleaner reactions. | nih.gov |
| General Quinoline Synthesis | Green chemistry approach, high efficiency. | benthamdirect.com |
Exploration of Photoredox Catalysis for Quinoline Core Construction
Visible-light photoredox catalysis has gained significant attention in recent years as a mild and powerful method for constructing complex organic molecules. mdpi.comresearchgate.netmdpi.comthieme-connect.dersc.org This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer processes, enabling a wide range of chemical transformations. In the context of quinoline synthesis, photoredox catalysis has been employed to facilitate radical-mediated cyclization reactions to form the quinoline core. mdpi.comthieme-connect.de These methods often proceed under mild conditions and exhibit high functional group tolerance, offering a modern alternative to traditional synthetic routes. researchgate.netmdpi.com
Strategic Synthesis of Precursors and Intermediates
The synthesis of 2,6-dimethylquinoline-4-carbothioamide necessitates the preparation of specific precursors, namely the 2,6-dimethylquinoline (B146794) core and a suitable functional group at the 4-position that can be converted into the carbothioamide moiety.
Synthesis of the 2,6-Dimethylquinoline Core
The 2,6-dimethylquinoline core can be synthesized using several of the classical methods mentioned earlier. For instance, the Doebner-von Miller reaction of p-toluidine (B81030) with crotonaldehyde (B89634) would be a direct approach. Similarly, the Combes synthesis using p-toluidine and acetylacetone (B45752) would also yield a dimethylquinoline, which could then be further functionalized. A specific synthesis of 2,6-dimethylquinoline-4-carboxylic acid has been reported starting from 5-methylindoline-2,3-dione. researchgate.net
Methodologies for Introducing the Carbothioamide Moiety
Once the 2,6-dimethylquinoline core is functionalized at the 4-position, the introduction of the carbothioamide group can be achieved through several synthetic transformations.
A common strategy involves the use of a quinoline-4-carboxylic acid intermediate. nih.govresearchgate.netresearchgate.netnih.gov This carboxylic acid can be converted to the corresponding primary amide, which is then thionated using reagents such as Lawesson's reagent or phosphorus pentasulfide to yield the desired carbothioamide.
Alternatively, a 4-chloroquinoline derivative can serve as a precursor. google.comresearchgate.netquora.com Nucleophilic substitution of the chlorine atom with a sulfur nucleophile, such as sodium hydrosulfide (B80085) followed by further transformations, or with thiourea, can lead to the formation of the carbothioamide.
Another approach involves the use of a 4-aminoquinoline intermediate. researchgate.netnih.govsci-hub.se The amino group can be converted to the carbothioamide via reaction with a thiocarbonyl transfer reagent, such as thiophosgene (B130339) or by reaction with an isothiocyanate.
The synthesis of hydrazinecarbothioamide derivatives, which are structurally related to carbothioamides, often involves the reaction of a hydrazine (B178648) with an isothiocyanate or the reaction of a hydrazide with thiosemicarbazide (B42300). nih.govtandfonline.comresearchgate.netajol.infoajol.info These methodologies could potentially be adapted for the synthesis of quinoline-4-carbothioamides.
| Precursor at 4-Position | Reagents for Carbothioamide Formation | General Reaction Type |
| Carboxylic Acid | 1. Amide formation (e.g., SOCl₂, NH₃) 2. Thionation (e.g., Lawesson's reagent) | Amidation followed by Thionation |
| Chloro | NaSH, Thiourea | Nucleophilic Aromatic Substitution |
| Amino | Thiophosgene, Isothiocyanates | Thiocarbonylation |
Derivatization Strategies for Structural Modification
The structural modification of this compound can be approached through several synthetic strategies to generate a library of analogs with potentially enhanced biological activities. These strategies primarily target the reactive carbothioamide group and the quinoline ring itself.
Chemical Transformations at the Carbothioamide Group
The carbothioamide group is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.
One common approach is the S-alkylation of the carbothioamide group to form S-alkyl thioimidates. These intermediates can then be further reacted with nucleophiles. For instance, reaction with amines can lead to the formation of substituted guanidines.
Another key transformation is the reaction of the carbothioamide with α-halocarbonyl compounds, which can lead to the formation of various five-membered heterocyclic rings, such as thiazoles. This cyclization reaction proceeds through an initial S-alkylation followed by an intramolecular condensation.
Furthermore, the carbothioamide moiety can participate in condensation reactions with various bifunctional reagents to construct more complex heterocyclic systems. For example, reaction with hydrazine derivatives can yield triazole or thiadiazole derivatives, depending on the reaction conditions and the specific hydrazine reagent used. The synthesis of quinoline-thiourea compounds has been reported through the reaction of a quinoline precursor with thiosemicarbazide. google.com
The conversion of the corresponding carboxamide to the carbothioamide (thionation) is also a viable strategy, often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. This allows for the synthesis of the target carbothioamide from a more readily accessible carboxamide precursor.
Table 1: Representative Chemical Transformations at the Carbothioamide Group
| Starting Material | Reagent(s) | Product Type |
| This compound | Alkyl halide (e.g., CH₃I) | S-Alkyl thioimidate |
| This compound | α-Haloketone (e.g., phenacyl bromide) | Thiazole derivative |
| This compound | Hydrazine hydrate | Triazole derivative |
| 2,6-Dimethylquinoline-4-carboxamide | Lawesson's reagent | This compound |
| Quinoline derivative | Thiosemicarbazide | Quinoline-thiourea derivative google.com |
Regioselective Modifications of the Quinoline Ring System
Selective functionalization of the quinoline ring is crucial for fine-tuning the physicochemical and pharmacological properties of the molecule. The presence of the two methyl groups at positions 2 and 6 influences the regioselectivity of further substitutions.
Electrophilic aromatic substitution reactions on the 2,6-dimethylquinoline core are expected to occur primarily at the C5 and C8 positions of the benzene (B151609) ring portion, as these positions are activated by the quinoline nitrogen and the methyl group at C6. However, harsh reaction conditions are often required for electrophilic substitution on the quinoline ring. nih.gov
A more modern and versatile approach for regioselective functionalization is through transition metal-catalyzed C-H activation. nih.gov This methodology allows for the direct introduction of various functional groups at specific positions of the quinoline ring, often under milder conditions and with higher selectivity. For the 2,6-dimethylquinoline scaffold, C-H functionalization could potentially be directed to the C3, C5, C7, or C8 positions, depending on the directing group and catalyst system employed.
Nucleophilic substitution reactions are also possible, particularly at the C4 position. The carbothioamide group can be introduced via a precursor such as a 4-chloro-2,6-dimethylquinoline (B3031691). The synthesis of 4-chloro-2,6-dimethylquinoline has been reported as a precursor for further derivatization. mdpi.comresearchgate.net The reactivity of quinolinium salts at the C4 position has also been explored, allowing for dearomatization reactions and the introduction of functional groups. researchgate.net
Table 2: Potential Regioselective Modifications of the 2,6-Dimethylquinoline Ring
| Reaction Type | Position(s) | Reagent/Catalyst Example | Resulting Functional Group |
| Electrophilic Nitration | C5 / C8 | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| C-H Arylation | C8 | Pd(OAc)₂ / Directing Group | Aryl |
| C-H Alkylation | C4 | Minisci-type reaction nih.gov | Alkyl |
| Nucleophilic Substitution | C4 | NaN₃ (on 4-chloro precursor) | Azido (-N₃) |
Computational Chemistry and Molecular Modeling Studies of 2,6 Dimethylquinoline 4 Carbothioamide
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. medcraveonline.comfiveable.me This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthesis and experimental testing. jocpr.com
A hypothetical QSAR study for 2,6-dimethylquinoline-4-carbothioamide would commence with a dataset of structurally similar quinoline-4-carbothioamide (B1312264) analogs with known biological activity against a specific target. The next step involves the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
For a molecule like this compound, relevant descriptors might include:
Constitutional descriptors: Molecular Weight (MW), number of hydrogen bond donors and acceptors.
Topological descriptors: Describing the connectivity of atoms, such as the Wiener index or Kier & Hall connectivity indices.
Geometrical descriptors: Related to the 3D structure of the molecule, like molecular surface area and volume.
Electrostatic descriptors: Such as partial charges on atoms, dipole moment, and polarizability, which are crucial for understanding intermolecular interactions.
Quantum-chemical descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity.
Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN). nih.gov The goal is to create an equation that quantitatively describes the relationship between the descriptors and the biological activity.
A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power. orientjchem.org This is typically achieved through internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in the model development.
The insights gained from the QSAR model can guide the design of new derivatives of this compound with potentially enhanced activity. For instance, if the model indicates that a lower LUMO energy is correlated with higher activity, modifications to the molecule that lower this energy would be prioritized.
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Constitutional | Molecular Weight (MW) | May affect solubility and bioavailability. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Geometrical | Molecular Surface Area | Influences binding affinity with the target protein. |
| Electrostatic | Dipole Moment | Important for polar interactions in the binding site. |
| Quantum-Chemical | LUMO Energy | Can be related to the molecule's ability to accept electrons. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another powerful in-silico tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. computabio.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive or negative ionizable centers. nih.gov
For this compound, a pharmacophore model could be developed based on its structure. The key chemical features would likely include:
Aromatic rings: The quinoline (B57606) core itself.
Hydrogen bond donors: The amine group of the carbothioamide.
Hydrogen bond acceptors: The nitrogen atom in the quinoline ring and the sulfur atom of the carbothioamide.
Hydrophobic groups: The two methyl groups.
The spatial arrangement of these features, including the distances and angles between them, would define the pharmacophore hypothesis. This model can be generated either from a set of known active molecules (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov
Once a validated pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. nih.gov This process involves computationally searching for molecules that match the pharmacophoric features of the model. The hits obtained from virtual screening are then subjected to further analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize them for experimental testing. jneonatalsurg.com
This approach allows for the rapid and cost-effective identification of novel and structurally diverse compounds that are likely to be active against the target of interest. scienceopen.com The application of pharmacophore modeling and virtual screening to this compound could lead to the discovery of new lead compounds for various therapeutic areas.
| Pharmacophoric Feature | Potential Location on this compound | Role in Molecular Recognition |
|---|---|---|
| Aromatic Ring | Quinoline nucleus | Pi-pi stacking or hydrophobic interactions. |
| Hydrogen Bond Donor | -NH2 of the carbothioamide group | Formation of hydrogen bonds with the target. |
| Hydrogen Bond Acceptor | Quinoline nitrogen, Carbothioamide sulfur | Formation of hydrogen bonds with the target. |
| Hydrophobic Group | Methyl groups at positions 2 and 6 | Hydrophobic interactions within the binding pocket. |
Structure Activity Relationship Sar Studies of 2,6 Dimethylquinoline 4 Carbothioamide and Its Derivatives
Impact of Quinoline (B57606) Ring Substituents on Biological Efficacy
The biological activity of quinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring. In the context of 2,6-dimethylquinoline (B146794) derivatives, the methyl groups at positions 2 and 6 are foundational to its core structure and have been shown to influence its interaction with biological targets.
Research into a series of 2,6-dimethyl quinoline derivatives has highlighted their potential as cholinesterase inhibitors. One study synthesized and evaluated chromone-quinoline hybrids for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. The findings revealed that the 2,6-dimethylquinoline moiety served as an effective scaffold for these inhibitors. The biological efficacy was further influenced by the nature of the substituent attached to the quinoline core. For instance, the introduction of a 2,3-dihydrobenzo[b] mdpi.comnih.govdioxin-6-yl group as an aryl substituent resulted in a potent BChE inhibitor. nih.gov
The position of substituents on the quinoline ring is also a critical determinant of biological activity. Studies on other quinoline derivatives, such as 4-carboxyl quinolines, have demonstrated that the placement of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring is important for cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov While this research was not conducted on 2,6-dimethylquinoline-4-carbothioamide specifically, it underscores the general principle that modifications to the quinoline ring system can profoundly impact biological outcomes.
The electronic properties of the substituents also play a crucial role. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the quinoline ring, thereby affecting its binding affinity to target proteins. While specific data on this compound is limited, broader studies on quinoline analogs suggest that a systematic exploration of different substituents at various positions is necessary to delineate a comprehensive SAR profile.
Table 1: Impact of Quinoline Ring Substituents on Biological Efficacy of Selected 2,6-Dimethylquinoline Derivatives
| Compound ID | R-Group at Position X | Biological Target | Activity (IC₅₀/EC₅₀) |
| Derivative A | -H | Target Y | X µM |
| Derivative B | -OCH₃ | Target Y | Y µM |
| Derivative C | -Cl | Target Y | Z µM |
| Derivative D | -NO₂ | Target Y | W µM |
| Note: This table is a template for organizing data from relevant studies. Specific values would be populated from targeted research on this compound derivatives. |
Elucidation of the Carbothioamide Moiety's Contribution to Activity
The carbothioamide group (-CSNH₂) is a critical pharmacophore that significantly contributes to the biological profile of this compound. This functional group is known to be involved in various biological interactions, including hydrogen bonding and metal chelation, which can be crucial for binding to therapeutic targets.
The sulfur atom in the carbothioamide moiety, being a soft base, can interact with soft metal ions present in the active sites of metalloenzymes. This property has been exploited in the design of various enzyme inhibitors. Furthermore, the N-H protons of the carbothioamide group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, facilitating strong interactions with receptor sites.
Numerous studies on various heterocyclic carbothioamides have demonstrated their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. nih.gov This broad spectrum of activity is often attributed to the versatile binding capabilities of the carbothioamide functional group. In the context of this compound, this moiety is expected to be a key determinant of its biological efficacy.
Comparative studies between carbothioamides and their carboxamide (-CONH₂) analogs often reveal significant differences in activity. The replacement of the sulfur atom with oxygen can alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, leading to a change in its biological profile. For instance, in a series of (4/3-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives, the nature of this group influenced their antagonist activity on the retinoid X receptor alpha (RXRα). nih.gov
Table 2: Comparative Activity of Carbothioamide vs. Carboxamide Analogs
| Compound | Functional Group | Biological Target | Activity (IC₅₀/EC₅₀) |
| This compound | -CSNH₂ | Target Z | A µM |
| 2,6-Dimethylquinoline-4-carboxamide | -CONH₂ | Target Z | B µM |
| Note: This table illustrates the importance of comparing isosteric analogs to understand the contribution of the carbothioamide moiety. Data would be derived from specific comparative studies. |
Stereochemical Considerations and Enantioselective Effects on Activity
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The introduction of a chiral center into the this compound scaffold could lead to enantiomers with significantly different pharmacological activities.
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they fit into the chiral binding site of a receptor or enzyme. A more favorable interaction, involving multiple points of contact, typically leads to higher affinity and biological activity.
Table 3: Hypothetical Enantioselective Activity Profile
| Enantiomer | Configuration | Biological Target | Activity (IC₅₀/EC₅₀) |
| (+)-Isomer | (R) or (S) | Target X | P µM |
| (-)-Isomer | (S) or (R) | Target X | Q µM |
| Note: This table represents a hypothetical scenario to emphasize the importance of stereochemical studies. Actual data would be required from research involving chiral derivatives of this compound. |
Mechanistic Investigations of Biological Activity
Target Identification and Validation Methodologies
Further investigation into the biological activities of 2,6-Dimethylquinoline-4-carbothioamide is required before a comprehensive and accurate scientific article on its properties can be written.
Preclinical Assessment of Biological Activities and Potential Research Applications
Antimicrobial Activity Studies
The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated efficacy against a range of microbial pathogens.
Quinoline derivatives have been extensively explored for their antibacterial properties. Studies have reported the synthesis of quinoline compounds with potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci (VRE). nih.gov For instance, certain quinoline derivatives have shown minimum inhibitory concentrations (MICs) as low as 1.5 μg/mL against MRSA. nih.gov The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. Furthermore, quinoline-based compounds have been investigated for their activity against the hypervirulent Clostridium difficile, with some derivatives exhibiting MICs comparable to the standard antibiotic Vancomycin. nih.gov The introduction of various substituents on the quinoline ring has been shown to significantly influence the antibacterial potency of these derivatives. mdpi.com
| Compound Class | Bacterial Strain | Potency (MIC) |
| Quinoline Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 μg/mL |
| Quinoline Derivatives | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 6.0 μg/mL |
| Quinoline Derivatives | Vancomycin-Resistant Enterococci (VRE) | 3.0 μg/mL |
| Quinoline Derivatives | Clostridium difficile | ≤ 4.0 μg/mL |
This table presents a summary of the antibacterial activity of various quinoline derivatives against selected bacterial strains.
The antifungal potential of quinoline derivatives has also been a focus of research. Quinoline can be found in a number of natural and synthetic antifungal agents, suggesting it is a "privileged structure" for antifungal drug design. nih.gov For example, novel quinoline-based thiosemicarbazide (B42300) derivatives have been synthesized and evaluated for their antifungal activity, with some compounds showing efficacy against Candida albicans at MIC values of 31.25 μg/mL. nih.govacs.org
In the realm of antimycobacterial research, quinolinequinones, a class of quinoline derivatives, have been assessed for their potential as anti-tuberculosis agents. nih.gov Certain analogues have demonstrated excellent inhibitory activity against Mycobacterium tuberculosis, with MIC values as low as 8 μM. nih.gov The mechanism of action for some of these compounds is thought to involve the perturbation of oxygen management within the mycobacterial cells, leading to an uncontrolled respiratory burst. nih.gov Furthermore, arylated quinoline carboxylic acid derivatives have been identified as inhibitors of M. tuberculosis Gyrase, with some compounds showing retention of activity against non-replicating M. tb in low-oxygen conditions. nih.gov
| Compound Class | Fungal/Mycobacterial Strain | Potency (MIC) |
| Quinoline-based thiosemicarbazides | Candida albicans | 31.25 μg/mL |
| Quinolinequinones | Mycobacterium tuberculosis | 8 μM |
This table summarizes the antifungal and antimycobacterial activities of different classes of quinoline derivatives.
Antimalarial Activity Investigations
Quinoline-based compounds have historically been at the forefront of antimalarial drug discovery, with quinine (B1679958) and chloroquine (B1663885) being notable examples. Research continues to explore novel quinoline derivatives for their efficacy against drug-resistant strains of Plasmodium falciparum. parahostdis.org Molecular modeling studies have been employed to identify the essential structural features of quinoline-based derivatives for improved antimalarial activity. nih.gov The synthesis of novel quinoline derivatives has yielded compounds with moderate to high antimalarial activities, with some exhibiting IC50 values in the range of 0.014–15.87 μg/mL against P. falciparum in vitro. nih.gov Hybrid molecules incorporating the quinoline scaffold have also shown promise, with some derivatives being significantly more active than chloroquine against resistant parasite strains. mdpi.com
Anticancer and Cytotoxicity Research in Experimental Models
The quinoline scaffold is a common feature in a variety of anticancer agents. neuroquantology.comrsc.org Derivatives of quinoline have been evaluated for their antiproliferative activity against numerous cancer cell lines, including those of the breast, bone marrow, and cervix. nih.gov Some quinoline-4–carboxylic acid derivatives have demonstrated a significant reduction in the cellular growth of breast cancer cells (MCF-7). nih.gov The anticancer effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis. nih.gov For instance, certain substituted quinoline derivatives have shown potent antiproliferative activity against human cervical cancer cells (HeLa) and human adenocarcinoma (HT29) cells, with some compounds demonstrating greater efficacy than the reference drug 5-fluorouracil. nih.gov Novel quinoline derivatives have also been investigated for their anticancer effects on human esophageal squamous cell carcinoma, showing significant inhibition of cancer growth. mdpi.come-crt.org
| Compound Class | Cancer Cell Line | Activity |
| Quinoline-4–carboxylic acid derivatives | Breast Cancer (MCF-7) | 82.9% reduction in cellular growth |
| Substituted quinoline derivatives | Human Adenocarcinoma (HT29) | Greater antiproliferative activity than 5-fluorouracil |
| Novel quinoline derivative 91b1 | Esophageal Squamous Cell Carcinoma | Significant inhibition of cancer growth |
This table highlights the anticancer activity of various quinoline derivatives in different cancer cell lines.
Exploration of Other Biological Effects, e.g., Anti-inflammatory and Antioxidant Activities
Beyond antimicrobial and anticancer activities, quinoline derivatives have been investigated for other potential therapeutic applications, including anti-inflammatory and antioxidant effects.
Some quinoline derivatives have shown significant in vivo anti-inflammatory activity. researchgate.net For instance, a series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives, which share the carbothioamide moiety with the subject of this article, exhibited potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells, with IC50 values as low as 1.12 μM. rsc.orgresearchgate.net This suggests a potential role for such compounds in modulating inflammatory responses.
The antioxidant properties of quinoline derivatives have also been explored. nih.gov Various synthetic quinoline derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants. bohrium.comiau.irresearchgate.net The antioxidant efficiency of some quinoline derivatives has been found to be comparable to or even better than standard antioxidants like Trolox in certain assays. nih.gov
Future Directions and Research Perspectives for 2,6 Dimethylquinoline 4 Carbothioamide
Development of Novel Carbothioamide-Based Quinoline (B57606) Scaffolds with Enhanced Specificity
While no specific research has been published on developing novel scaffolds based on 2,6-Dimethylquinoline-4-carbothioamide, the general strategy in medicinal chemistry involves modifying a lead compound to improve its efficacy and selectivity. Future research would likely focus on synthesizing new analogues by altering the substitution pattern on the quinoline ring. For instance, modifying the methyl groups at positions 2 and 6 or introducing different substituents could significantly impact the compound's biological activity.
Another avenue for development would be the modification of the carbothioamide group at the 4-position. The introduction of a carboxamide linkage at various positions within the quinoline framework has been shown to be an effective strategy for enhancing pharmacological properties, particularly anticancer potency. Exploring bioisosteric replacements for the carbothioamide moiety could also lead to compounds with improved pharmacokinetic profiles.
Table 1: Potential Modifications for Novel this compound Analogs
| Modification Site | Potential Substituents/Modifications | Desired Outcome |
| Quinoline Ring (Positions other than 2, 4, 6) | Halogens, Alkoxy groups, Amino groups | Enhanced binding affinity, altered solubility |
| Methyl Groups (Positions 2 and 6) | Trifluoromethyl, Ethyl, Phenyl groups | Increased metabolic stability, steric hindrance effects |
| Carbothioamide Group (Position 4) | Carboxamides, Hydrazones, other Heterocycles | Improved potency, different biological targets |
Integration of Advanced Computational and Experimental Methodologies
The application of computational methods is a cornerstone of modern drug discovery, facilitating the design of novel derivatives with enhanced properties. For a compound like this compound, future research would heavily rely on in-silico techniques. Molecular docking studies could predict the binding modes of the compound and its analogues to various biological targets. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with biological activity, guiding the synthesis of more potent compounds.
Advanced computational tools like Density Functional Theory (DFT) could be employed to understand the electronic properties of the molecule, which are crucial for its reactivity and interaction with biological macromolecules. Molecular dynamics simulations would be instrumental in studying the stability of the ligand-protein complex over time. These computational predictions would then need to be validated through rigorous experimental assays to confirm their biological activity.
Exploration of Emerging Therapeutic Areas and Uncharted Biological Pathways
The therapeutic potential of the broader class of quinoline derivatives is vast, with applications in oncology, infectious diseases, and neurodegenerative disorders. Given that specific biological activities for this compound have not been reported, future research would need to begin with broad-spectrum screening to identify its potential therapeutic areas.
The carbothioamide moiety is known to be present in compounds with a range of biological activities, including antitubercular and anticancer effects. Therefore, initial investigations could focus on these areas. Furthermore, exploring its effect on novel and uncharted biological pathways could unveil unique mechanisms of action. For example, many quinoline derivatives have been identified as kinase inhibitors, a class of enzymes often implicated in cancer and inflammatory diseases. Investigating the inhibitory potential of this compound against a panel of kinases could be a fruitful starting point.
Q & A
Basic: What are the key methodological considerations for synthesizing 2,6-Dimethylquinoline-4-carbothioamide?
Answer:
Synthesis optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example:
- Reagent Compatibility : Use thiourea derivatives under acidic conditions to promote cyclization.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the carbothioamide moiety.
- Validation : Confirm structural integrity via -NMR (quinoline ring protons at δ 7.8–8.5 ppm) and IR spectroscopy (C=S stretch at ~1250 cm).
Methodological rigor aligns with principles of experimental design outlined in scientific frameworks, where hypotheses are tested through iterative refinement .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., unexpected -NMR shifts or mass spectrometry fragmentation patterns) require:
Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography for absolute configuration).
Computational Modeling : Employ DFT calculations to predict spectroscopic behavior and reconcile anomalies .
Peer Review : Engage in collaborative discourse to interpret discrepancies, akin to resolving identity conflicts in developmental psychology through reflexive analysis .
Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?
Answer:
- HPLC-UV/Vis : Use a C18 column with methanol/water (70:30) mobile phase; detection at λ = 254 nm.
- LC-MS/MS : Employ electrospray ionization (ESI+) for enhanced sensitivity (m/z 230.3 [M+H]).
- Calibration Standards : Prepare in triplicate to ensure linearity (R > 0.995).
Methodological validity depends on replicating protocols across independent labs to minimize bias, as emphasized in research design frameworks .
Advanced: How can computational methods enhance the study of this compound’s bioactivity?
Answer:
- Molecular Docking : Simulate ligand-protein interactions (e.g., with cytochrome P450 enzymes) to predict metabolic pathways.
- QSAR Modeling : Corolate substituent effects (e.g., methyl groups at C2/C6) with antibacterial activity using regression analysis.
- Dynamic Simulations : Apply MD simulations to assess conformational stability under physiological conditions.
This approach mirrors the integration of social and cultural narratives in identity studies, where multiple variables shape outcomes .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize acidic byproducts before disposal.
Safety practices align with hazard management frameworks, emphasizing proactive risk assessment .
Advanced: How do structural modifications (e.g., substituent variation) impact the compound’s pharmacological profile?
Answer:
- Electron-Donating Groups : Methyl groups at C2/C6 enhance lipophilicity, improving blood-brain barrier penetration.
- Thioamide vs. Carboxamide : The C=S group increases metal-chelating potential, relevant for anticancer applications.
- Data Interpretation : Use multivariate analysis to disentangle synergistic effects, similar to resolving conflicting motives in developmental identity studies .
Basic: What are the best practices for storing this compound to ensure stability?
Answer:
- Conditions : Store in amber vials at –20°C under inert gas (N) to prevent oxidation.
- Monitoring : Conduct periodic HPLC assays to detect degradation (e.g., sulfoxide formation).
Stability protocols reflect principles of systematic data collection and validation .
Advanced: How can interdisciplinary approaches address gaps in understanding this compound’s mechanism of action?
Answer:
- Biophysical Assays : Combine SPR (surface plasmon resonance) with cellular viability assays to map binding kinetics and cytotoxicity.
- Ethnopharmacology : Investigate traditional uses of quinoline derivatives in medicinal contexts, analogous to integrating cultural narratives in identity research .
- Machine Learning : Train models on existing datasets to predict novel applications (e.g., antiviral activity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
